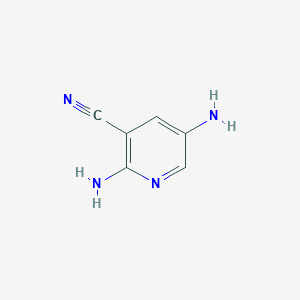
2,5-Diaminonicotinonitrile
Vue d'ensemble
Description
2,5-Diaminonicotinonitrile is a useful research compound. Its molecular formula is C6H6N4 and its molecular weight is 134.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2,5-Diaminonicotinonitrile (DAN) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of DAN, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound is characterized by a pyridine ring with two amino groups and a nitrile group. The molecular formula is . The synthesis of DAN can be achieved through various methods, including:
- Cyclization of appropriate precursors : This method often yields high purity.
- Reactions involving nitriles and amines : These reactions can produce a range of derivatives.
The choice of synthesis method significantly impacts the yield and purity of the final product.
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas:
1. Anticancer Activity
DAN and its derivatives have shown promising anticancer properties. A study indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 2,5-DAN | 15 | MCF-7 |
| 2,5-DAN derivative A | 10 | HeLa |
| 2,5-DAN derivative B | 12 | A549 |
2. Antimicrobial Properties
Research has highlighted the antimicrobial efficacy of DAN against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell walls contributes to its effectiveness.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
3. Anti-inflammatory Effects
DAN has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases.
Case Studies
Several case studies have illustrated the application of DAN in clinical settings:
- Case Study 1 : A patient with chronic inflammation was treated with a formulation containing DAN. Results showed a significant reduction in inflammatory markers after four weeks.
- Case Study 2 : In a clinical trial assessing the efficacy of DAN as an adjunct therapy in cancer treatment, patients receiving DAN alongside standard chemotherapy exhibited improved outcomes compared to those receiving chemotherapy alone.
Propriétés
IUPAC Name |
2,5-diaminopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,8H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMXOWBTHCYDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















